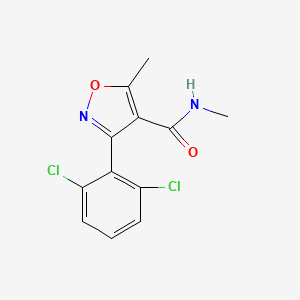

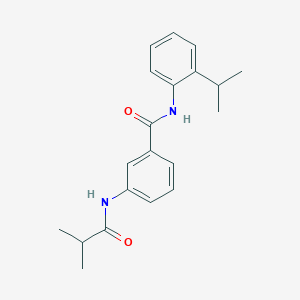

![molecular formula C16H13N5O4 B5710232 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for normal tissue remodeling and repair. However, excessive MMP activity is associated with various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors, including BB-94, have been developed as potential therapeutic agents to target MMP-mediated diseases.

Mécanisme D'action

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide acts as a reversible inhibitor of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalysis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide contains a zinc-binding group that chelates the zinc ion, thereby preventing the enzyme from functioning. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to inhibit other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs), which are involved in various physiological and pathological processes.

Biochemical and Physiological Effects:

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to inhibit tumor growth and metastasis by reducing MMP-mediated ECM degradation and angiogenesis. In arthritis, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage and bone degradation. In cardiovascular diseases, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to reduce the progression of atherosclerosis and prevent aneurysm formation by inhibiting MMP-mediated ECM degradation and vascular smooth muscle cell apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which allows for the specific targeting of MMP-mediated processes. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied in preclinical models, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, one limitation is that N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to have off-target effects on other metalloproteinases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the development and application of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and selectivity. Another direction is the identification of new MMP inhibitors with improved potency and selectivity, which can lead to the development of more effective therapeutic agents. Additionally, the application of MMP inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects. Finally, the development of new experimental models and techniques, such as MMP-specific imaging agents, may provide new insights into the role of MMPs in disease and facilitate the development of personalized medicine approaches.

Méthodes De Synthèse

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide can be synthesized through a multi-step process, starting from commercially available 2-methyl-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with 2-aminobenzoxazole to form the corresponding amide. The final step involves the condensation of the amide with formaldehyde and ammonium acetate to yield N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide.

Applications De Recherche Scientifique

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs contribute to joint destruction and inflammation, and MMP inhibitors have been investigated as potential disease-modifying agents. In cardiovascular diseases, MMPs are involved in the degradation of ECM proteins in the arterial wall, leading to the development of atherosclerosis and aneurysm. MMP inhibitors have been shown to reduce the progression of atherosclerosis and prevent aneurysm formation in animal models.

Propriétés

IUPAC Name |

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4/c1-9-10(5-4-7-12(9)21(23)24)14(22)19-15(17)20-16-18-11-6-2-3-8-13(11)25-16/h2-8H,1H3,(H3,17,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSBOBULCNIGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1E)-amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)

![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)